7-methyl-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
7-Methyl-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Indole Core: Starting with a suitable indole precursor, such as 2-methylindole, the indole core is synthesized through electrophilic substitution reactions.
Quinoxaline Ring Formation: The indole derivative is then reacted with o-phenylenediamine under oxidative conditions to form the quinoxaline ring. This step often requires catalysts like copper(II) acetate and solvents such as ethanol.
Benzylation and Propoxylation: The final steps involve the introduction of the 4-propoxybenzyl group. This can be achieved through nucleophilic substitution reactions using 4-propoxybenzyl chloride and appropriate bases like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The benzyl and propoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted indoloquinoxalines depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Materials Science: Its unique structure makes it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Anticancer Activity: Quinoxaline derivatives are known for their anticancer properties, and this compound may exhibit similar activities by interacting with DNA or inhibiting specific enzymes.
Antimicrobial Activity: It may also possess antimicrobial properties, making it useful in developing new antibiotics.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Pharmaceuticals: As a precursor for synthesizing more complex drug molecules.
Mechanism of Action
The exact mechanism of action for 7-methyl-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline depends on its application. In medicinal chemistry, it may exert its effects by:
DNA Intercalation: Inserting itself between DNA bases, disrupting replication and transcription processes.
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity and affecting cellular processes.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
Indoloquinoxalines: A class of compounds with similar structures but varying substituents, affecting their chemical and biological properties.
Uniqueness:
Structural Features: The presence of the 4-propoxybenzyl group and the specific substitution pattern on the indoloquinoxaline core make this compound unique.
Biological Activity: Its distinct structure may confer unique biological activities not seen in other quinoxaline derivatives.
Properties
Molecular Formula |
C25H23N3O |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
7-methyl-6-[(4-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O/c1-3-15-29-19-13-11-18(12-14-19)16-28-24-17(2)7-6-8-20(24)23-25(28)27-22-10-5-4-9-21(22)26-23/h4-14H,3,15-16H2,1-2H3 |
InChI Key |
HLLFVCPTXOWYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origin of Product |
United States |
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